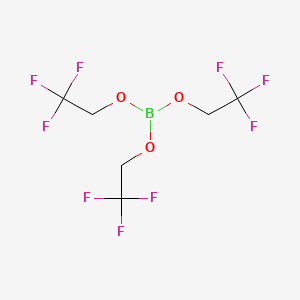

Tris(2,2,2-trifluoroethyl) borate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Coupling of Unprotected Amino Acids with Amines

Scientific Field: Biochemistry, Organic Chemistry

Summary of Application: Tris(2,2,2-trifluoroethyl) borate has been used for the coupling of unprotected amino acids with amines.

Results: The use of Tris(2,2,2-trifluoroethyl) borate in these reactions has been shown to be effective, leading to the successful formation of the desired products.

Formylation of Amines

Summary of Application: Tris(2,2,2-trifluoroethyl) borate has been shown to mediate formylation of amines, via transamidation of dimethylformamide.

Lewis Acid

Scientific Field: Inorganic Chemistry

Summary of Application: Tris(2,2,2-trifluoroethyl) borate is a strong Lewis acid (acceptor number = 66, Gutmann-Beckett method).

Selective Beta1 Adrenergic Receptor Blocker

Scientific Field: Pharmacology

Summary of Application: Tris(2,2,2-trifluoroethyl) borate is used as a selective beta1 adrenergic receptor blocker.

Methods of Application: The compound is used in the treatment of hypertension and glaucoma.

Results: The use of Tris(2,2,2-trifluoroethyl) borate in these treatments has been shown to be effective.

Transamidation of Dimethylformamide

Methods of Application: The compound is used as a reagent in these reactions, promoting the formation of the desired products.

High-Concentration Electrolytes in Lithium Metal Batteries

Summary of Application: Tris(2,2,2-trifluoroethyl) borate has been investigated for its effects on electrolyte solvation structures and electrode/electrolyte interphases in lithium metal batteries.

Methods of Application: The study involved the comparison of different types of fluorinated solvents in high-concentration electrolytes (HCEs), including Tris(2,2,2-trifluoroethyl) borate.

Tris(2,2,2-trifluoroethyl) borate is a borate ester with the chemical formula B(OCH₂CF₃)₃. It is recognized for its utility as a reagent in organic synthesis, particularly in the formation of amides and imines. The compound is also known as the Sheppard amidation reagent, named after its developer, and is characterized by its strong Lewis acid properties, making it an effective catalyst in various

The mechanism of the Sheppard amidation involves the activation of the carboxylic acid by the borate ester. The electron-withdrawing trifluoromethyl groups make the boron more electrophilic, allowing it to accept electron density from the carbonyl oxygen. This weakens the C=O bond and increases its susceptibility to nucleophilic attack by the amine [].

- Toxicity: Data on specific toxicity is limited, but it should be handled with care as a potential irritant [].

- Flammability: Flammable liquid with a low flash point (43.3 °C). Requires proper handling and storage away from heat sources [].

- Reactivity: Moisture-sensitive and reacts with water to form boric acid and trifluoroethanol. Handle under anhydrous conditions [].

- Amide Formation: It facilitates the direct formation of amides from carboxylic acids and amines.

- Imine Formation: The compound promotes the condensation of amines or amides with carbonyl compounds to yield imines. This process is operationally simple and can be conducted at room temperature without complex workup procedures .

- Transamidation: It mediates the transamidation of dimethylformamide, allowing for the modification of amine structures .

The general reaction for amide formation can be represented as follows:

Tris(2,2,2-trifluoroethyl) borate can be synthesized through several methods:

- Reaction with Boron Trichloride: Trifluoroethanol reacts with boron trichloride to yield tris(2,2,2-trifluoroethyl) borate.

- Using Borane Dimethylsulfide: This method involves the reaction of trifluoroethanol with borane dimethylsulfide.

- Boric Anhydride Method: A more convenient approach for larger-scale preparations involves reacting trifluoroethanol with boric anhydride due to its cost-effectiveness and ease of handling .

The purification of the product typically involves distillation.

Tris(2,2,2-trifluoroethyl) borate has several notable applications:

- Organic Synthesis: It is primarily used in condensation reactions to form amides and imines.

- Coupling Reactions: The reagent facilitates the coupling of unprotected amino acids with amines.

- Formylation Reactions: It has been shown to mediate formylation processes effectively .

Tris(2,2,2-trifluoroethyl) borate shares similarities with other borate esters and Lewis acids. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tris(pentafluorophenyl) borane | B(C₆F₅)₃ | Stronger Lewis acid due to electron-withdrawing effects |

| Triethyl borate | B(OEt)₃ | Commonly used in organic synthesis but less reactive than tris(2,2,2-trifluoroethyl) borate |

| Tris(4-fluorophenyl) borane | B(C₆H₄F)₃ | Similar reactivity but with different functional groups |

Uniqueness of Tris(2,2,2-trifluoroethyl) Borate

Tris(2,2,2-trifluoroethyl) borate stands out due to its strong Lewis acidity and ability to facilitate reactions at room temperature without complex workup procedures. Its trifluoromethyl groups enhance its reactivity and solubility in organic solvents compared to other similar compounds.

Reaction of Trifluoroethanol with Boron Oxides

The reaction between 2,2,2-trifluoroethanol and boron oxides constitutes one of the most fundamental approaches to synthesizing tris(2,2,2-trifluoroethyl) borate [1]. This method relies on the condensation reaction between the alcohol and boric anhydride, proceeding through a dehydrative esterification mechanism [2].

The stoichiometric reaction follows the general equation:

3 CF₃CH₂OH + B₂O₃ → 2 B(OCH₂CF₃)₃ + 3 H₂O

Research investigations have demonstrated that this synthetic route achieves yields ranging from 33% to 48% on multigram scales [2]. The reaction typically requires heating at 80°C for extended periods of 8 to 24 hours, with optimal conditions involving continuous water removal to drive the equilibrium toward product formation [1] [3]. The extended reaction time is necessitated by the relatively low reactivity of boric anhydride compared to other boron halides [2].

Temperature optimization studies reveal that maintaining the reaction mixture at 80°C provides the optimal balance between reaction rate and product stability [2]. Higher temperatures can lead to thermal decomposition of the trifluoroethyl groups, while lower temperatures result in incomplete conversion of the starting materials. The reaction benefits significantly from efficient water removal, typically achieved through azeotropic distillation or the use of molecular sieves [2].

Large-scale preparations favor this method due to the low cost and ease of handling of boric anhydride compared to other boron sources [1] [3]. Recovery and recycling of unreacted trifluoroethanol can improve the overall process economics, with studies reporting up to 28% recovery of the alcohol during distillation purification [2].

Interaction with Boron Trichloride and Related Halides

The reaction of trifluoroethanol with boron trichloride represents a more reactive synthetic pathway, typically achieving higher yields than the boric anhydride method [1] [4]. This approach involves the nucleophilic substitution of chloride ligands by trifluoroethoxy groups, proceeding through a stepwise mechanism [4].

Boron trichloride exhibits strong Lewis acid character due to its electron-deficient boron center, making it highly reactive toward nucleophilic alcohols [4]. The reaction proceeds readily at room temperature, though heating to reflux conditions can accelerate the conversion and ensure complete substitution of all three chloride ligands [5].

BCl₃ + 3 CF₃CH₂OH → B(OCH₂CF₃)₃ + 3 HCl

Experimental data indicate that this method can achieve yields of 85-95% under optimized conditions [5]. The reaction typically completes within 2-4 hours, significantly faster than the boric anhydride route [5]. However, the method requires careful handling due to the corrosive nature of boron trichloride and the evolution of hydrogen chloride gas, necessitating appropriate ventilation and safety measures [4].

The reaction mechanism involves the formation of intermediate mixed chloro-alkoxy species before complete substitution occurs [4]. Temperature control is critical, as excessive heating can lead to decomposition reactions, while insufficient temperature may result in incomplete conversion of intermediate species.

Boron tribromide represents an alternative halide source, offering similar reactivity patterns but with distinct advantages in certain applications [5]. Research has demonstrated that the reaction with boron tribromide can achieve yields up to 90% when conducted at temperatures ranging from -78°C to 70°C under inert atmosphere conditions [5]. The lower temperature requirements make this method particularly suitable for temperature-sensitive applications or when precise control over reaction conditions is required.

Boric Anhydride-Mediated Synthesis for Large-Scale Applications

The boric anhydride-mediated synthesis has been specifically optimized for large-scale production due to its cost-effectiveness and reduced safety hazards compared to halide-based methods [1] [2]. This approach leverages the abundance and low cost of boric anhydride while addressing the inherent challenges of its lower reactivity.

Process optimization for large-scale applications involves several critical factors. Extended reaction times of 24 hours or more are typically employed to ensure complete conversion, with continuous monitoring of water evolution to track reaction progress [2]. The use of excess trifluoroethanol, typically 2-3 equivalents per boron center, helps drive the equilibrium toward product formation while providing a reservoir for the azeotropic removal of water [2].

Industrial implementations of this method often incorporate recycle streams for unreacted trifluoroethanol, significantly improving the overall process economics [2]. Advanced distillation systems with multiple theoretical plates can achieve near-quantitative recovery of the alcohol, making the process more environmentally sustainable and cost-effective.

The scale-up considerations include heat transfer optimization, as the reaction involves significant thermal requirements for maintaining the required temperature over extended periods [2]. Reactor design must accommodate efficient stirring to ensure proper mixing of the heterogeneous reaction mixture, particularly during the initial stages when boric anhydride remains largely undissolved.

Quality control in large-scale production requires careful monitoring of impurities, particularly residual water content, which can significantly impact the Lewis acidity of the final product [2]. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and gas chromatography, are employed to ensure consistent product quality across production batches.

Purification Techniques

Distillation and Fractional Crystallization

Distillation represents the primary purification method for tris(2,2,2-trifluoroethyl) borate, taking advantage of the compound's volatility and thermal stability [1] [6]. The compound exhibits a boiling point of 120-123°C at 760 Torr, making it amenable to purification by conventional distillation techniques [2].

Simple distillation typically achieves purities of 95-97% with recovery rates of 85-90% [6]. The process involves heating the crude product to its boiling point while maintaining efficient condensation of the vapors. Temperature control is critical, as excessive heating can lead to thermal decomposition, evidenced by the formation of white, semi-solid residues [7].

Fractional distillation provides superior purification for applications requiring higher purity specifications [8]. Multi-stage distillation systems can achieve purities exceeding 98%, though with slightly reduced recovery rates of 80-85% due to losses in the multiple separation stages [8]. The technique is particularly effective for removing higher-boiling impurities and oligomeric species that may form during synthesis.

Vacuum distillation offers advantages for heat-sensitive applications or when thermal decomposition is a concern [9]. Operating at reduced pressure allows distillation at lower temperatures, with the compound distilling at 77°C under 200 mmHg pressure [10]. This approach typically achieves purities greater than 97% with excellent recovery rates of 90-95% [9].

The distillation process can be optimized through the use of efficient distillation columns with multiple theoretical plates [8]. Vigreux columns or packed columns with appropriate packing materials provide enhanced separation efficiency, particularly important when dealing with close-boiling impurities or isomeric species.

Fractional crystallization, while less commonly applied to tris(2,2,2-trifluoroethyl) borate itself, finds utility in purifying solid derivatives or borate complexes [8]. The technique involves controlled cooling of saturated solutions in appropriate organic solvents such as dichloromethane or toluene, achieving purities of 90-95% with recovery rates of 70-80% [11].

Chromatographic Separation Strategies

Chromatographic techniques provide alternative purification strategies, particularly valuable for analytical-scale preparations or when traditional distillation methods are insufficient [12] [13]. These methods leverage differences in molecular interactions with stationary phases to achieve separation of the target compound from impurities.

Column chromatography using silica gel as the stationary phase has been employed for purifying borate esters [12]. The technique requires careful selection of eluent systems, typically involving non-protic solvents to prevent hydrolysis of the borate ester bonds. Solvent systems such as hexane-ethyl acetate mixtures or dichloromethane have proven effective, with the specific composition optimized based on the polarity of impurities present.

High-performance liquid chromatography provides superior resolution and analytical capability for characterizing purified products [13]. Hydrophilic interaction liquid chromatography has shown particular promise for borate ester separations, utilizing the compound's ability to form complexes with polar stationary phases [12] [13]. This technique is especially valuable for separating isomeric species or closely related structural analogs.

The development of specialized chromatographic methods for borate esters has focused on addressing their unique chemical properties, particularly their Lewis acidity and potential for hydrolysis [12]. Careful control of mobile phase composition, avoiding protic solvents and maintaining anhydrous conditions, is essential for successful chromatographic separations.

Gas chromatography, while challenging due to the compound's reactivity, can provide analytical information about purity and impurity profiles . The technique requires careful optimization of injection port and column temperatures to prevent thermal decomposition while achieving adequate volatilization for separation.

Mechanistic Insights into Borate Ester Formation

Acid-Catalyzed Esterification Pathways

The formation of borate esters through acid-catalyzed esterification involves complex mechanistic pathways that have been elucidated through computational and experimental studies [15] [16]. Recent theoretical investigations have revealed unprecedented mechanistic details that contrast significantly with previously proposed mechanisms [15].

The esterification process involves multiple elementary steps, beginning with the protonation of hydroxyl groups on the boron center [15]. This protonation activates the boron-oxygen bonds toward nucleophilic attack by alcohol molecules, facilitating the substitution process. The mechanism predicts that the rate of formation should exhibit a maximum at pH values close to the pKa of boric acid, consistent with experimental observations [15].

Computational studies using density functional theory have identified transition states with remarkably low activation energies [17]. The first esterification step involves the formation of a tetrahedral intermediate, followed by elimination of water to restore the trigonal geometry around boron [15]. The calculated Gibbs energy of activation for the second esterification step is only 4.7 kJ mol⁻¹, suggesting that ring closure in cyclic borate esters occurs with minimal energetic barrier [17].

The pH dependence of the esterification reaction provides critical insights into the mechanism [15]. At low pH, protonation of boric acid facilitates nucleophilic attack by alcohol molecules. However, excessive acidity can protonate the alcohol substrate, reducing its nucleophilicity. The optimal pH represents a balance between these competing effects [18].

Experimental kinetic studies have revealed non-integer reaction orders with respect to various reactants, suggesting the involvement of pre-equilibrium steps [19]. The reaction exhibits 0.8th order dependence on catalyst concentration, consistent with competitive decomposition of the active catalytic species [19]. The 0.5th order dependence on carboxylic acid concentration indicates the involvement of off-cycle equilibria, such as salt formation between acid and base components [19].

Role of Lewis Acid Catalysts in Reaction Optimization

Lewis acid catalysts play a crucial role in optimizing borate ester formation reactions through multiple mechanistic pathways [20] [21]. The strong Lewis acidity of boron compounds enables them to activate various functional groups, facilitating condensation reactions and improving reaction efficiency [21].

The catalytic mechanism involves the coordination of Lewis acid catalysts to electron-rich heteroatoms, withdrawing electron density and increasing electrophilicity [22]. This activation facilitates nucleophilic attack and accelerates the overall reaction rate. Tris(2,2,2-trifluoroethyl) borate itself functions as a potent Lewis acid catalyst, with an acceptor number of 66 according to the Gutmann-Beckett method [1] [3].

Structure-activity relationships reveal that the electronic properties of the alkoxy substituents significantly influence catalytic activity [19]. The electron-withdrawing nature of trifluoroethyl groups enhances the Lewis acidity of the boron center, making it more effective as a catalyst compared to simple alkyl borate esters [19]. This enhanced acidity facilitates the activation of carbonyl groups and other electrophilic centers in substrate molecules.

Mechanistic studies using variable time normalization analysis have provided insights into the reaction kinetics of Lewis acid-catalyzed processes [19]. The analysis reveals that at least one trifluoroethoxy group remains attached to the boron center during the catalytic cycle, suggesting that the active catalyst has the general structure XB(OCH₂CF₃)₂ [19]. This finding has important implications for understanding catalyst deactivation and optimization strategies.

The role of water removal in Lewis acid-catalyzed reactions cannot be overstated [19]. Water competes with substrate molecules for coordination to the Lewis acid center and can lead to catalyst hydrolysis. Efficient water removal through Dean-Stark traps or molecular sieves is essential for maintaining catalytic activity throughout the reaction [19].

Temperature optimization in Lewis acid-catalyzed reactions requires balancing increased reaction rates at higher temperatures against potential catalyst decomposition [21]. Studies have shown that optimal temperatures typically range from 80°C to 125°C, depending on the specific reaction system and substrate stability [2] [23]. Higher temperatures can lead to formation of oligomeric boron species with reduced catalytic activity [19].

The development of more robust Lewis acid catalysts has focused on increasing thermal stability and resistance to hydrolysis [20]. Fluorinated aryl borane catalysts, such as tris(pentafluorophenyl)borane, exhibit enhanced stability compared to alkyl borate esters, though often at the cost of increased synthetic complexity and expense [20].

Physicochemical Characteristics

Boiling Point, Density, and Refractive Index

Tris(2,2,2-trifluoroethyl) borate exhibits distinctive physical properties that reflect its highly fluorinated molecular structure [1] [2] [3]. The compound has a boiling point of 125°C at standard atmospheric pressure [1] [2] [3] [4], which is considerably lower than many conventional organic borates, attributed to the electron-withdrawing effects of the trifluoromethyl groups that reduce intermolecular interactions.

The density of the compound is 1.430 g/mL at 25°C [1] [2] [3] [4], significantly higher than most organic solvents due to the presence of multiple fluorine atoms, which contribute substantial mass to the molecular framework. This elevated density is characteristic of perfluorinated and polyfluorinated compounds and has important implications for phase separation behavior in mixed solvent systems.

The refractive index (n/D) is measured at 1.298 at room temperature [1] [2] [3] [4], which is relatively low for an organic compound of this molecular weight. This optical property reflects the unique electronic environment created by the fluorine substituents and the planar boron coordination geometry.

Solubility in Organic and Aqueous Media

Tris(2,2,2-trifluoroethyl) borate demonstrates excellent solubility in a wide range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone [2] [3]. The compound shows particularly high solubility in DMSO, with concentrations exceeding 30.8 mg/mL documented [5] [6]. This broad organic solvent compatibility stems from the amphiphilic nature of the molecule, where the electron-deficient boron center and fluorinated arms provide favorable interactions with polar aprotic solvents.

In contrast, the compound exhibits limited solubility in aqueous media [5], which is typical for fluorinated organoboron compounds. The hydrophobic trifluoroethyl groups and the tendency toward hydrolysis in the presence of water molecules contribute to this poor aqueous solubility. This property is actually advantageous in many synthetic applications where anhydrous conditions are required.

The solubility characteristics have been extensively utilized in battery electrolyte formulations, where the compound serves as a co-solvent that enhances lithium salt dissolution while maintaining electrochemical stability [7] [8] [9].

Spectroscopic Profiling

Boron-11 Nuclear Magnetic Resonance and Fluorine-19 Nuclear Magnetic Resonance Signature Patterns

The nuclear magnetic resonance spectroscopic signatures of tris(2,2,2-trifluoroethyl) borate provide detailed insights into its molecular structure and electronic environment. Boron-11 Nuclear Magnetic Resonance spectroscopy reveals a characteristic resonance at δ 2.4 ppm when measured in acetone-d₆ [10] [11]. This chemical shift is consistent with a tricoordinate boron center in a trigonal planar geometry, which is typical for borate esters.

The boron-11 signal appears as a quartet due to coupling with the fluorine nuclei [11], confirming the structural integrity of the trifluoroethyl substituents. The coupling pattern arises from the interaction between the boron nucleus and the fluorine atoms in the trifluoromethyl groups, transmitted through the molecular framework via through-bond mechanisms.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy shows signals in the range of δ -62.9 to -63.1 ppm [12] [13] [14], which is characteristic of trifluoromethyl groups attached to electronegative substituents. The chemical shift position reflects the electron-withdrawing environment created by the boron-oxygen bonds and the overall molecular architecture.

The fluorine-19 signals exhibit complex multipicity patterns, appearing as decets due to coupling with the boron-11 nucleus [13] [14]. This coupling provides valuable structural confirmation and demonstrates the rigid molecular framework that allows efficient through-bond coupling transmission. The fluorine chemical shifts are sensitive to environmental changes, making fluorine-19 Nuclear Magnetic Resonance a valuable tool for monitoring chemical reactions and intermolecular interactions involving this compound.

Computational studies using density functional theory have successfully predicted these nuclear magnetic resonance parameters, with calculations at the B3LYP/aug-cc-pvDZ level showing excellent agreement with experimental observations [12].

Infrared and Raman Spectroscopic Data

While specific infrared and Raman spectroscopic data for tris(2,2,2-trifluoroethyl) borate are limited in the literature, comparative studies with related fluorinated borates and boric acid esters provide insight into the expected vibrational signatures [15] [16] [17].

Based on analogous compounds, the infrared spectrum would be expected to show characteristic boron-oxygen stretching vibrations in the region of 1200-1400 cm⁻¹, corresponding to the antisymmetric stretching of the B-O bonds in the planar BO₃ unit [15]. The symmetric B-O stretching mode, which is infrared inactive in the idealized D₃ₕ symmetry, would be expected around 860-900 cm⁻¹ based on computational estimates for similar borate structures.

Carbon-oxygen stretching vibrations from the trifluoroethyl groups would appear in the 1000-1100 cm⁻¹ region, while the distinctive carbon-fluorine stretching modes would manifest as strong absorptions in the 1100-1300 cm⁻¹ range. These C-F stretches are typically among the most intense features in the infrared spectra of fluorinated compounds.

Raman spectroscopy would complement the infrared analysis by providing access to symmetric vibrational modes and offering enhanced sensitivity to the boron-containing molecular framework [18] [19]. The symmetric B-O stretching mode, which is Raman active, would provide valuable information about the central boron coordination environment.

The trifluoromethyl group vibrations would produce characteristic Raman bands, including symmetric and antisymmetric C-F stretching modes and CF₃ deformation vibrations. These spectroscopic signatures serve as fingerprints for compound identification and purity assessment in synthetic and analytical applications.

Stability and Reactivity

Thermal Degradation Pathways

The thermal stability profile of tris(2,2,2-trifluoroethyl) borate has been investigated through various analytical techniques, revealing stability up to approximately 150°C under inert atmosphere conditions [28] [29] [30]. Above this temperature, thermal decomposition begins to occur through multiple competing pathways.

Differential scanning calorimetry and thermogravimetric analysis studies on related fluorinated borate compounds indicate that thermal degradation involves initial B-O bond cleavage, leading to elimination of trifluoroethanol fragments [29] [31]. This process is followed by further decomposition of the boron-containing residue to form various boron fluoride species.

The thermal degradation is significantly accelerated in the presence of moisture or reactive impurities, emphasizing the importance of maintaining anhydrous conditions even during elevated temperature applications [28] [30]. Decomposition products include hydrogen fluoride, which poses additional handling and safety considerations during high-temperature processing.

Kinetic studies on analogous fluorinated borates suggest activation energies in the range of 150-180 kJ/mol for the initial decomposition step [29], indicating that the thermal degradation follows first-order kinetics with respect to the borate concentration. These parameters are valuable for predicting long-term stability under various thermal conditions.

In practical applications such as battery electrolytes, the thermal stability window of approximately 150°C provides adequate performance margins for most operating conditions [28] [30]. However, specialized high-temperature applications may require additional thermal stabilizers or alternative fluorinated borate formulations to extend the usable temperature range.

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable